molecular formula C8H6N4O B2679486 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 116835-13-3

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2679486
CAS No.: 116835-13-3
M. Wt: 174.163
InChI Key: NKDSEKUUMPAYNS-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst such as iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved can include inhibition of kinase activity or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. Its structural similarity to purine bases also makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-12-8-6(4-11-12)7(13)5(2-9)3-10-8/h3-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDSEKUUMPAYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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